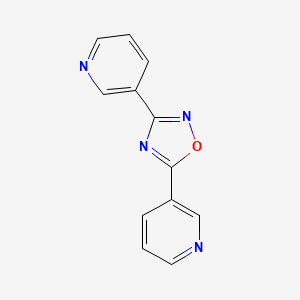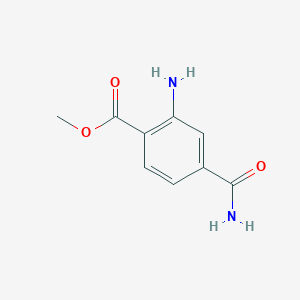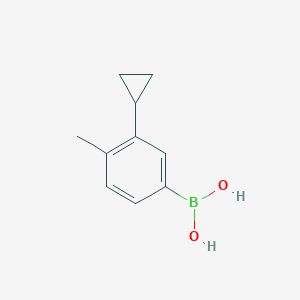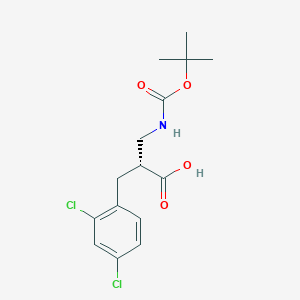
1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-di(pyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with pyridine groups at the 3 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-di(pyridin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine-3-carboxylic acid hydrazide with an appropriate nitrile oxide precursor. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, which facilitates the formation of the oxadiazole ring .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-di(pyridin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxadiazole N-oxides.
Reduction: Reduction reactions can lead to the formation of corresponding amines or hydrazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed:
Oxidation: Oxadiazole N-oxides.
Reduction: Amines or hydrazines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3,5-di(pyridin-3-yl)-1,2,4-oxadiazole has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Mécanisme D'action
The mechanism by which 3,5-di(pyridin-3-yl)-1,2,4-oxadiazole exerts its effects depends on its specific application:
Biological Activity: The compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Electronic Properties: In OLEDs, the compound functions as an electron-transport material, facilitating the movement of electrons through the device and enhancing its efficiency.
Comparaison Avec Des Composés Similaires
- 3,5-di(pyridin-4-yl)-1,2,4-oxadiazole
- 3,5-di(pyridin-2-yl)-1,2,4-oxadiazole
- 1,3-bis(3,5-di(pyridin-3-yl)phenyl)benzene
Uniqueness: 3,5-di(pyridin-3-yl)-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in materials science and organic electronics, where precise control over molecular properties is crucial .
Propriétés
Formule moléculaire |
C12H8N4O |
|---|---|
Poids moléculaire |
224.22 g/mol |
Nom IUPAC |
3,5-dipyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H8N4O/c1-3-9(7-13-5-1)11-15-12(17-16-11)10-4-2-6-14-8-10/h1-8H |
Clé InChI |
HUMIHJABBRXLCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=NOC(=N2)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-(bromomethyl)-6-[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate](/img/structure/B13981246.png)

![2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine](/img/structure/B13981252.png)
![(S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13981257.png)







![Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester](/img/structure/B13981307.png)
![2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one](/img/structure/B13981325.png)
